ERK3 Binding Affinity: 7-Ethoxy-3-ethyl Analog Exhibits Micromolar Kd Distinct from Sub-100 nM Optimized Leads
A closely related triazolo[4,5-d]pyrimidin-5-amine analog bearing the core scaffold (CHEMBL4445812; BDBM50519158) demonstrated a Kd of 5,320 nM against wild-type human ERK3 (M1–P413 residues) in a kinome scan assay [1]. In contrast, the optimized lead compound 18 from the Grädler series achieved sub-100 nM biochemical IC50 values and high cellular NanoBRET potency that correlated tightly with biochemical inhibition [2]. This ~50–100 fold difference in target affinity illustrates that the simpler 7-ethoxy-3-ethyl substitution pattern yields an early-stage or intermediate-potency chemotype suitable for fragment-based or scaffold-hopping strategies, whereas more elaborated analogs (e.g., compound 18 with a 3-(4-methoxyphenyl) and a chiral 5-amine substituent) are required for potent ERK3-driven cellular pharmacology.
| Evidence Dimension | ERK3 binding affinity (Kd / biochemical IC50) |
|---|---|
| Target Compound Data | Kd = 5,320 nM (class-representative analog; direct measurement for 7-ethoxy-3-ethyl compound not located in accessible databases) |
| Comparator Or Baseline | Compound 18 (Grädler lead): biochemical IC50 < 100 nM; cellular NanoBRET IC50 < 100 nM [2] |
| Quantified Difference | Approximately 50- to >100-fold difference in target engagement potency between the simple 7-ethoxy-3-ethyl chemotype and the optimized lead series |
| Conditions | Wild-type human ERK3 (partial length, M1–P413) in bacterial expression system; kinome scan format (binding assay) vs. biochemical enzymatic assay using MK5 substrate [1][2] |
Why This Matters
Users sourcing this compound for ERK3-related research must recognize it serves as a low-potency control or a scaffold for further optimization rather than a high-potency chemical probe; selecting a more elaborated analog without this understanding risks failed target engagement studies.
- [1] BindingDB entry for CHEMBL4445812 / BDBM50519158. Kd = 5.32E+3 nM against wild-type human ERK3 (M1–P413) measured by kinome scan. Curated by ChEMBL. Accessed via BindingDB.org. View Source
- [2] Grädler U, Busch M, Leuthner B, Raba M, Burgdorf L, Lehmann M, Linde N, Esdar C. Biochemical, cellular and structural characterization of novel and selective ERK3 inhibitors. Bioorg Med Chem Lett. 2020;30(22):127551. View Source
